molecular formula C24H18ClN3O B2509496 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892361-84-1

5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2509496
CAS No.: 892361-84-1
M. Wt: 399.88
InChI Key: HQTCGEVHDQLJFO-UHFFFAOYSA-N
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Description

5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

This compound has several scientific research applications, including:

Future Directions

The future directions for the study of “5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one” and similar compounds involve further exploration of their therapeutic potential. There is a need for more comprehensive studies to fully understand their mechanisms of action, potential side effects, and efficacy in treating various conditions .

Preparation Methods

The synthesis of 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of corresponding acids followed by hydrolysis and cyclization. The final compound is obtained through substitution reactions under tetrahydrofuran solvent medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 5-benzyl-2-[(4-chlorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one include other pyrazoloquinolines and indole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

5-benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c25-19-12-10-18(11-13-19)15-28-24(29)21-16-27(14-17-6-2-1-3-7-17)22-9-5-4-8-20(22)23(21)26-28/h1-13,16H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTCGEVHDQLJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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